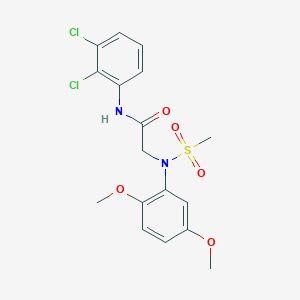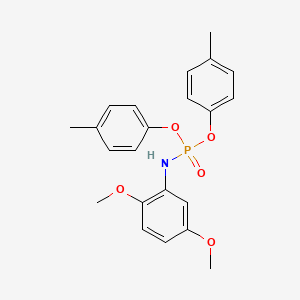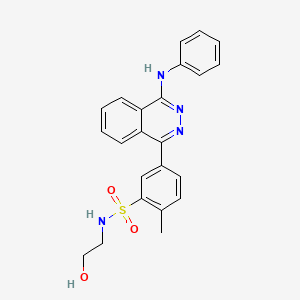![molecular formula C20H22N2O2 B4689876 N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4689876.png)
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
Overview
Description
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as MPB, is a chemical compound that has been extensively studied in the field of pharmaceuticals due to its potential therapeutic applications. MPB is a member of the benzamide family, which is known for its diverse range of biological activities, including antipsychotic, anticonvulsant, and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is not fully understood, but studies suggest that it may act on various molecular targets, including dopamine D2 and serotonin 5-HT1A receptors, as well as various enzymes and signaling pathways. Studies have also suggested that this compound may modulate the activity of ion channels, including voltage-gated sodium and calcium channels.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antipsychotic, anxiolytic, anti-inflammatory, and anti-cancer effects. In addition, this compound has been shown to modulate the activity of various ion channels, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its diverse range of biological activities, which make it a promising candidate for various therapeutic applications. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications. In addition, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, including further studies to elucidate its mechanism of action, as well as studies to explore its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. Other future directions include the development of more efficient synthesis methods for this compound, as well as the exploration of its potential as a lead compound for the development of novel drugs.
Scientific Research Applications
N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have potential as an antipsychotic and anxiolytic agent, with studies demonstrating its ability to bind to dopamine D2 and serotonin 5-HT1A receptors. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. In immunology, this compound has been shown to have anti-inflammatory effects, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[4-(3-methylpiperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-6-5-13-22(14-15)20(24)17-9-11-18(12-10-17)21-19(23)16-7-3-2-4-8-16/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNOCMRNUDHHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4689798.png)
![3-(2,3-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4689824.png)
![butyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4689839.png)
![N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4689849.png)

![4-methoxy-2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4689858.png)


![2-[(benzylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4689878.png)
![ethyl 2-[(4-fluorophenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4689884.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-bromobenzamide](/img/structure/B4689887.png)
![2-(4-bromobenzyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4689892.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4689899.png)
